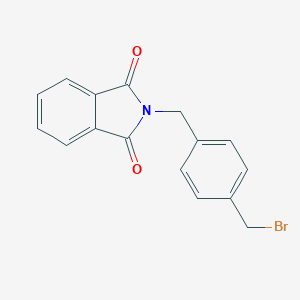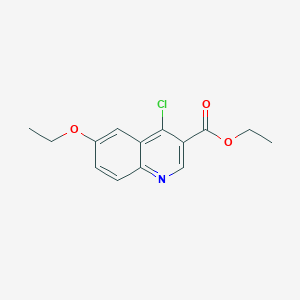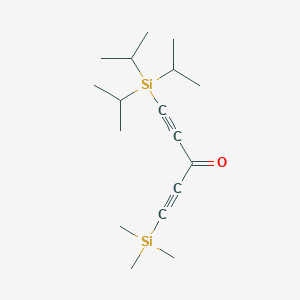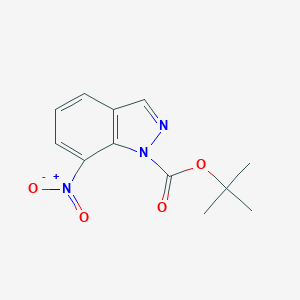
1-((2R,3R,4R,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-(Dimethoxytrityl)-2’-o-methyl-5-methyluridine is a modified nucleoside used extensively in the field of oligonucleotide synthesis. This compound is characterized by the presence of a dimethoxytrityl (DMT) protecting group at the 5’-hydroxyl position, a methyl group at the 2’-oxygen, and a methyl group at the 5-position of the uridine base. These modifications enhance the stability and functionality of the nucleoside, making it a valuable tool in various biochemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(Dimethoxytrityl)-2’-o-methyl-5-methyluridine typically involves the protection of the uridine nucleoside followed by selective methylation. The process begins with the protection of the 5’-hydroxyl group using dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine . The reaction is monitored by thin-layer chromatography (TLC) to ensure complete protection. The next step involves the methylation of the 2’-hydroxyl group using methyl iodide (MeI) in the presence of a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) . The final product is purified using column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of 5’-O-(Dimethoxytrityl)-2’-o-methyl-5-methyluridine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. The reaction conditions are optimized to ensure maximum yield and purity while minimizing the production of by-products. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), to confirm its identity and purity.
Chemical Reactions Analysis
Types of Reactions
5’-O-(Dimethoxytrityl)-2’-o-methyl-5-methyluridine undergoes various chemical reactions, including:
Substitution: The methylation of the 2’-hydroxyl group using methyl iodide (MeI) in the presence of a base.
Common Reagents and Conditions
Deprotection: Dichloroacetic acid (DCA), trichloroacetic acid (TCA), toluene, dichloromethane, acetonitrile.
Substitution: Methyl iodide (MeI), sodium hydride (NaH), potassium carbonate (K2CO3), anhydrous methylene chloride.
Major Products Formed
Scientific Research Applications
5’-O-(Dimethoxytrityl)-2’-o-methyl-5-methyluridine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5’-O-(Dimethoxytrityl)-2’-o-methyl-5-methyluridine involves its incorporation into oligonucleotides during solid-phase synthesis. The dimethoxytrityl (DMT) group serves as a protecting group for the 5’-hydroxyl position, preventing unwanted reactions during the synthesis process . The methylation at the 2’-oxygen and 5-position enhances the stability and binding affinity of the nucleoside, making it more resistant to enzymatic degradation and improving its hybridization properties .
Comparison with Similar Compounds
Similar Compounds
5’-O-(Dimethoxytrityl)-2’-deoxythymidine: Similar in structure but lacks the 2’-methyl group and has a thymine base instead of uridine.
5’-O-(Dimethoxytrityl)-2’-deoxyuridine: Similar in structure but lacks the 2’-methyl group.
5’-O-(Dimethoxytrityl)-2’-o-methyluridine: Similar in structure but lacks the 5-methyl group.
Uniqueness
5’-O-(Dimethoxytrityl)-2’-o-methyl-5-methyluridine is unique due to the presence of both the 2’-methyl and 5-methyl groups, which enhance its stability and functionality compared to other similar compounds. These modifications make it particularly valuable in applications requiring high stability and specificity, such as therapeutic oligonucleotides and molecular probes .
Properties
IUPAC Name |
1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N2O8/c1-20-18-34(31(37)33-29(20)36)30-28(40-4)27(35)26(42-30)19-41-32(21-8-6-5-7-9-21,22-10-14-24(38-2)15-11-22)23-12-16-25(39-3)17-13-23/h5-18,26-28,30,35H,19H2,1-4H3,(H,33,36,37)/t26-,27-,28-,30-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLOXJCZWDDILQ-NODMTMHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine](/img/structure/B171516.png)







![Benzo[b]thiophene-6-carbonitrile](/img/structure/B171574.png)


